Sulindac sulfone is synthesized from sulindac, which itself is a prodrug that exhibits anti-inflammatory properties. The compound is categorized as a nonsteroidal anti-inflammatory drug (NSAID) and has been studied for its role in cancer prevention and treatment due to its ability to induce apoptosis in cancer cells while sparing normal cells .
The synthesis of (Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid typically involves the following steps:
The reaction conditions often include specific temperatures and solvents that facilitate the oxidation process while minimizing side reactions.
The molecular formula of (Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid is . The structure features a fluorine atom at the 5-position of the indene ring, a methyl group at the 2-position, and a p-(methylsulfonyl)benzylidene group attached to the indene core.
The compound exhibits geometric isomerism, with the (Z)-configuration indicating that specific substituents are on the same side of the double bond in the benzylidene moiety .
(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid participates in several chemical reactions:
These reactions are essential for exploring new derivatives with potentially enhanced biological activities.
The mechanism of action for (Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid primarily involves inhibition of cyclic guanosine monophosphate phosphodiesterase type 5. This inhibition leads to increased levels of cyclic guanosine monophosphate within cells, activating protein kinase G, which subsequently induces apoptosis in precancerous and cancerous cells while having minimal effects on normal cells. Notably, this apoptotic effect operates independently of cyclooxygenase inhibition or alterations in p53 or Bcl-2 pathways .
The physical and chemical properties of (Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid include:
These properties are crucial for understanding its behavior in biological systems and during pharmaceutical formulation.
(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid has significant applications in scientific research and medicine:
(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid (commonly known as exisulind or sulindac sulfone; CAS 59973-80-7) is a cyclooxygenase (COX)-independent metabolite of the nonsteroidal anti-inflammatory drug sulindac. It exerts potent pro-apoptotic effects in transformed cells via targeted modulation of cyclic nucleotide signaling pathways [3] [5] [6].
Exisulind functions as a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterases (PDEs), particularly PDE5. PDEs hydrolyze cyclic nucleotides (cAMP and cGMP), terminating their signaling. By inhibiting PDE5, exisulind elevates intracellular cGMP levels, initiating apoptosis in cancer cells without affecting normal cells [2] [4] [9].
Table 1: PDE Isozyme Families Targeted by Exisulind [2] [9]
PDE Family | Substrate Specificity | Primary Inhibitors | Role in Cancer Apoptosis |
---|---|---|---|
PDE5 | cGMP-specific | Exisulind, Sildenafil | ↑ cGMP/PKG; induces apoptosis in solid tumors |
PDE3 | Dual (cAMP/cGMP) | Milrinone, Cilostazol | cGMP-inhibited; antagonized by exisulind |
PDE4 | cAMP-specific | Rolipram, Roflumilast | Modulates cAMP/EPAC; synergistic with exisulind |
PDE9 | cGMP-specific | BAY73-6691 | Compensatory pathway in exisulind resistance |
Elevated cGMP activates PKG, a serine/threonine kinase that orchestrates pro-apoptotic transcription:
Table 2: PKG-Mediated Apoptotic Targets [4] [7] [9]
Target | Regulation | Functional Outcome | Cancer Model Validated |
---|---|---|---|
BCL-2 | Phosphorylation/inactivation | Mitochondrial permeabilization | Colon adenocarcinoma, leukemia |
β-catenin | Phosphorylation/degradation | ↓ c-MYC, cyclin D1 transcription | Familial adenomatous polyposis |
ICER | Transcriptional suppression | ↑ BAX, caspase-3 activation | Cardiac ischemia-reperfusion |
CREB | Phosphorylation/activation | ↑ FAS, BAD transcription | Melanoma, breast cancer |
Unlike sulindac, exisulind lacks COX-1/2 inhibitory activity. Its apoptotic effects are mediated through COX-independent pathways:
Table 3: COX-Independent Pathways of Exisulind [5] [6] [8]
Pathway | Molecular Target | Downstream Effect | Therapeutic Implication |
---|---|---|---|
Arachidonate metabolism | 5-Lipoxygenase inhibition | ↓ Leukotriene B4; ↑ pro-apoptotic ceramide | Colonic polyp regression |
NF-κB signaling | IκB kinase blockade | ↓ BCL-XL, SURVIVIN transcription | Sensitization to TNFα-induced apoptosis |
Oxidative stress | ROS generation | ↑ JNK/c-JUN; FASL activation | Synergy with radiation in solid tumors |
Wnt/β-catenin | β-catenin degradation | ↓ Cyclin D1, c-MYC | Chemoprevention in FAP patients |
Compound Synonyms and Identifiers(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid is also known as:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7